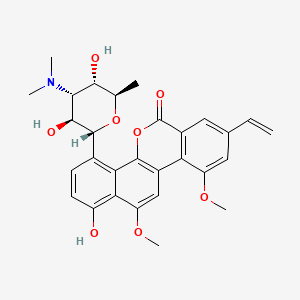Desacetylravidomycin

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Isomeric SMILES
Description
Deacetylravidomycin is a microbial metabolite produced by the bacterium Streptomyces []. Research has explored its potential applications in two main areas: antibiotics and anticancer drugs. Both of these applications are based on deacetylravidomycin's ability to interact with DNA in a light-dependent manner.
Light-Dependent Antibiotic Activity
Deacetylravidomycin exhibits antibiotic properties, but only when exposed to light []. This light dependence is a unique characteristic compared to many other antibiotics. Researchers believe deacetylravidomycin works by inhibiting topoisomerase II, an enzyme essential for bacterial DNA replication. In the presence of light, deacetylravidomycin damages bacterial DNA through a process not yet fully understood [].
Desacetylravidomycin is a derivative of ravidomycin, a member of the ansamycin class of antibiotics. It is notable for its unique structure, which consists of a complex polycyclic system that contributes to its biological activity. The compound exhibits significant antitumor properties and has been studied for its efficacy against various cancer cell lines. Its mechanism of action involves DNA intercalation and photodynamic activity, leading to DNA damage upon exposure to light.
The precise mechanisms by which deacetylravidomycin acts as an antibiotic and anticancer agent are still under investigation. Here are some possibilities:
- Antibiotic Activity: In Gram-positive bacteria, deacetylravidomycin might inhibit cell wall synthesis or disrupt essential cellular processes upon light activation [].
- Anticancer Activity: The light-dependent activity suggests deacetylravidomycin might target cancer cells through photodynamic therapy or by affecting specific cellular pathways involved in cancer growth [].
Desacetylravidomycin exhibits potent biological activities, particularly in the realm of oncology. It has shown effectiveness as an inhibitor of interleukin-4 signal transduction, which is crucial in various immune responses and cancer progression. Studies indicate that it can induce apoptosis in cancer cells and disrupt cellular processes by damaging DNA through photodynamic mechanisms . Additionally, its ability to act as a photosensitizer enhances its therapeutic potential in light-activated cancer treatments.
Desacetylravidomycin has several applications in medicine and research:
- Antitumor Agent: It is primarily researched for its potential as an anticancer drug due to its ability to induce cell death in tumor cells.
- Photodynamic Therapy: The compound's photosensitizing properties make it suitable for use in photodynamic therapy, where light activation enhances its therapeutic effects.
- Biological Research: It serves as a valuable tool in studies investigating signal transduction pathways and DNA damage mechanisms.
Desacetylravidomycin shares structural and functional similarities with several other compounds in the ansamycin class and related antibiotics. Notable similar compounds include:
| Compound Name | Structure Type | Biological Activity | Unique Features |
|---|---|---|---|
| Ravidomycin | Ansamycin | Antitumor | Parent compound with broader activity |
| Daunorubicin | Anthracycline | Antitumor | Known for cardiotoxicity |
| Doxorubicin | Anthracycline | Antitumor | Widely used in chemotherapy |
| Actinomycin D | Actinomycin | Antitumor | Inhibits RNA synthesis |
Desacetylravidomycin is unique due to its specific mechanism involving photodynamic activity and its selectivity towards certain cancer types, setting it apart from other similar compounds .
Purity
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
Storage
Wikipedia
Dates
2: Arai M, Tomoda H, Matsumoto A, Takahashi Y, Woodruff BH, Ishiguro N, Kobayashi S, Omura S. Deacetylravidomycin M, a new inhibitor of IL-4 signal transduction, produced by Streptomyces sp. WK-6326. I. Taxonomy, fermentation, isolation and biological activities. J Antibiot (Tokyo). 2001 Jul;54(7):554-61. PubMed PMID: 11560373.
3: Greenstein M, Monji T, Yeung R, Maiese WM, White RJ. Light-dependent activity of the antitumor antibiotics ravidomycin and desacetylravidomycin. Antimicrob Agents Chemother. 1986 May;29(5):861-6. PubMed PMID: 3729344; PubMed Central PMCID: PMC284168.








